molecular formula C7H5ClN2 B1524723 4-(Chloromethyl)nicotinonitrile CAS No. 1060802-60-9

4-(Chloromethyl)nicotinonitrile

Cat. No. B1524723
M. Wt: 152.58 g/mol
InChI Key: XMGVMOVUVZVEJU-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)nicotinonitrile” is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is used in various chemical reactions and has significant applications in the field of chemistry .


Synthesis Analysis

The synthesis of “4-(Chloromethyl)nicotinonitrile” involves a reaction with sulfuryl dichloride and dibenzoyl peroxide in tetrachloromethane at 20 - 80℃ for 3 hours . The yield of this reaction is 61.6% .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)nicotinonitrile” has been analyzed using techniques such as X-ray diffraction (XRD) and sophisticated computational methodologies . The compound crystallizes in the orthorhombic system .


Chemical Reactions Analysis

“4-(Chloromethyl)nicotinonitrile” participates in various chemical reactions. For instance, it is used in the synthesis of coumarin-linked nicotinonitrile derivatives via a cooperative vinylogous anomeric-based oxidation mechanism .

Scientific Research Applications

Primitive Earth Synthesis of Nicotinic Acid Derivatives

Friedmann, Miller, and Sanchez (1971) explored the synthesis of nicotinonitriles, including compounds like 4-(chloromethyl)nicotinonitrile, under primitive earth conditions. They found that electric discharges on ethylene and ammonia could synthesize pyridine and hydrogen cyanide, which react to form cyanopyridines. Nicotinonitrile is thought to hydrolyze in the primitive ocean to form nicotinamide and nicotinic acid, contributing to prebiotic chemistry and the origin of life (Friedmann, Miller, & Sanchez, 1971).

Regioselective Palladium-Catalyzed Amination

Delvare, Koza, and Morgentin (2011) studied the regioselective C-2 amination of 4,6-dichloronicotinonitrile using palladium(0). This process yields 4-chloro-6-anilino nicotinonitrile compounds, highlighting the versatility of nicotinonitrile derivatives in organic synthesis (Delvare, Koza, & Morgentin, 2011).

Synthesis of Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine

Coppola and Shapiro (1981) reported the reaction of 2-chloronicotinonitrile with thioureas, leading to novel heterocycles like pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine. This study showcases the potential of nicotinonitriles in creating diverse heterocyclic compounds (Coppola & Shapiro, 1981).

Fluorophore-Based Nicotinonitriles

Hussein, El Guesmi, and Ahmed (2019) developed a method for synthesizing nicotinonitriles with pyrene and fluorene moieties. These compounds have strong blue-green fluorescence emission, indicating their potential application in materials science and as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Antiproliferative Activity of Nicotinonitrile Derivatives

El‐sayed, Elsayed, and Amr (2021) utilized nicotinonitrile derivatives as scaffolds for developing antineoplastic agents. Their study revealed the potential cytotoxic effects of these compounds against various cancer cell lines, demonstrating the medicinal applications of nicotinonitriles (El‐sayed, Elsayed, & Amr, 2021).

Tunable Nicotinonitrile Chromophores

Bagley, Lin, and Pope (2009) synthesized nicotinonitrile chromophores with two tunable functions, exhibiting excellent photophysical properties and solvatochromic behavior. This rapid synthesis approach underlines the adaptability and practical applications of nicotinonitriles in photophysics (Bagley, Lin, & Pope, 2009).

Safety And Hazards

The safety data sheet for “4-(Chloromethyl)nicotinonitrile” provides important information about its safety and hazards . It is recommended to handle this chemical with care, avoid contact with skin and eyes, and use it only in a well-ventilated area .

Future Directions

The future directions for “4-(Chloromethyl)nicotinonitrile” could involve its use in the development of new antimicrobial drugs due to the rapid growth in global antimicrobial resistance . Additionally, it could be used in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-(chloromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGVMOVUVZVEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697726
Record name 4-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)pyridine-3-carbonitrile

CAS RN

1060802-60-9
Record name 4-(Chloromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060802-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JS Scott, AM Birch, KJ Brocklehurst… - Journal of Medicinal …, 2012 - ACS Publications
G protein coupled receptor 119 (GPR119) is viewed as an attractive target for the treatment of type 2 diabetes and other elements of the metabolic syndrome. During a program toward …
Number of citations: 73 pubs.acs.org
B Panda, S Basak, A Hazra… - Journal of Chemical …, 2010 - journals.sagepub.com
A domino Michael–Dieckmann–Peterson approach to the synthesis of substituted hydroxyquinolines and hydroxyisoquinolines Page 1 JOURNAL OF CHEMICAL RESEARCH 2010 …
Number of citations: 7 journals.sagepub.com
K Goldberg, S Groombridge, J Hudson, AG Leach… - …, 2012 - pubs.rsc.org
Two series of amino-substituted 1,2,4- and 1,3,4-oxadiazole matched compounds were evaluated and found to have significant differences in their various physical and pharmaceutical …
Number of citations: 36 pubs.rsc.org

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